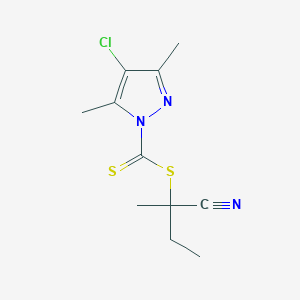

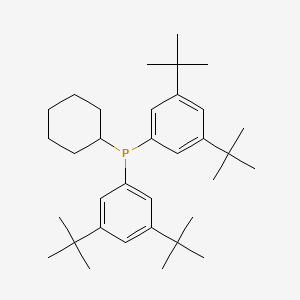

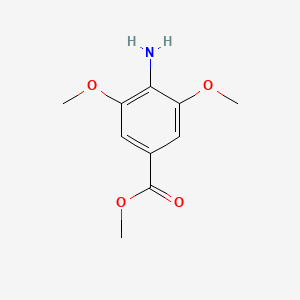

![molecular formula C10H17NO2 B6308699 Methyl 3-aminobicyclo[2.2.2]octane-2-carboxylate CAS No. 1057064-64-8](/img/structure/B6308699.png)

Methyl 3-aminobicyclo[2.2.2]octane-2-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Amino-bicyclo[2.2.2]octane-2-carboxylic acid methyl ester is a synthetic compound that belongs to the family of bicyclic amino acids . These compounds are of significant interest due to their increasing role in chemistry and biology . They exhibit biological activity and are used in the synthesis of non-natural α-amino acids .

Synthesis Analysis

The synthesis of this compound involves the stereoselective functionalization of an N-protected derivative of endo-3-aminobicyclo[2.2.2]oct-5-ene-2-carboxylic acid . The process involves the preparation of intermediates via dihydro-1,3-oxazine or γ-lactone . The ring closure of β-amino ester resulted in tricyclic pyrimidinones .Molecular Structure Analysis

The molecular structure of 3-Amino-bicyclo[2.2.2]octane-2-carboxylic acid methyl ester is determined by techniques such as IR and NMR . The compound belongs to the class of bicyclic amino acids possessing a bicycle [2.2.2]octane structure .Chemical Reactions Analysis

The chemical reactions involving this compound include cyclization and retro Diels-Alder reaction . The compound can also undergo transformations to form various derivatives .Orientations Futures

Mécanisme D'action

Target of Action

The primary target of this compound is the PB2 subunit of RNA polymerase . This subunit is a crucial component of the RNA polymerase complex in certain viruses, including influenza .

Mode of Action

The compound interacts with the PB2 subunit, potentially inhibiting its function

Biochemical Pathways

The compound’s interaction with the PB2 subunit affects the RNA polymerase complex, which is essential for the replication of the virus . By inhibiting this process, the compound can potentially prevent the virus from multiplying.

Pharmacokinetics

The compound’s predicted properties include a boiling point of 2741±230 °C and a density of 1068±006 g/cm3 . These properties could influence its bioavailability and pharmacokinetics.

Result of Action

The inhibition of the PB2 subunit can lead to a decrease in viral replication, potentially leading to a reduction in the severity of the viral infection . The exact molecular and cellular effects would depend on the specific virus and host organism.

Action Environment

Environmental factors such as temperature, pH, and the presence of other molecules could potentially influence the compound’s action, efficacy, and stability. For instance, the compound’s predicted boiling point suggests that it may be stable at physiological temperatures .

Analyse Biochimique

Biochemical Properties

The 3-Amino-bicyclo[2.2.2]octane-2-carboxylic acid methyl ester, 95% is known to interact with various enzymes, proteins, and other biomolecules . It has been used as a chiral constrained bridged scaffold for foldamers and chiral catalysts . This compound can induce a highly stable reverse-turn when incorporated in the central position of tripeptides .

Cellular Effects

They can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 3-Amino-bicyclo[2.2.2]octane-2-carboxylic acid methyl ester, 95% is complex and multifaceted. It involves binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Similar compounds have shown stability and long-term effects on cellular function in both in vitro and in vivo studies .

Metabolic Pathways

It is likely that this compound interacts with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

It is possible that this compound interacts with transporters or binding proteins, influencing its localization or accumulation .

Subcellular Localization

It is possible that this compound is directed to specific compartments or organelles through targeting signals or post-translational modifications .

Propriétés

IUPAC Name |

methyl 3-aminobicyclo[2.2.2]octane-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO2/c1-13-10(12)8-6-2-4-7(5-3-6)9(8)11/h6-9H,2-5,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNPLGHZLVZHFSD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1C2CCC(C1N)CC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

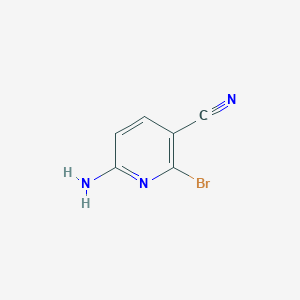

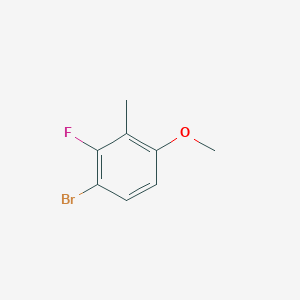

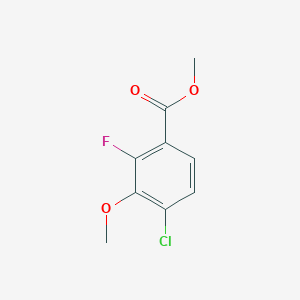

![6-(2,2,2-Trifluoroethyl)thieno[2,3-d]pyrimidine-2,4-diol](/img/structure/B6308631.png)

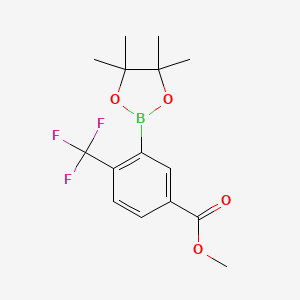

![2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-b]pyridazine](/img/structure/B6308704.png)